ethyl 5-bromo-1H-pyrazole-3-carboxylate ethyl 5-bromo-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1392208-46-6
VCID: VC2838152
InChI: InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9)
SMILES: CCOC(=O)C1=NNC(=C1)Br
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.04 g/mol

ethyl 5-bromo-1H-pyrazole-3-carboxylate

CAS No.: 1392208-46-6

Cat. No.: VC2838152

Molecular Formula: C6H7BrN2O2

Molecular Weight: 219.04 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-bromo-1H-pyrazole-3-carboxylate - 1392208-46-6

Specification

CAS No. 1392208-46-6
Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
IUPAC Name ethyl 5-bromo-1H-pyrazole-3-carboxylate
Standard InChI InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9)
Standard InChI Key WTWIBLHEPZYWRK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC(=C1)Br
Canonical SMILES CCOC(=O)C1=NNC(=C1)Br

Introduction

Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.036 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties . This compound is used in various fields, such as medicinal chemistry and agricultural chemistry, due to its potential functional properties.

Synthesis and Applications

The synthesis of ethyl 5-bromo-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. Pyrazole derivatives are often synthesized by reacting dioxo-esters with hydrazine hydrate in glacial acetic acid . These compounds are used in medicinal chemistry for their potential anti-inflammatory and antimicrobial activities .

Biological Activities

Pyrazole derivatives, including ethyl 5-bromo-1H-pyrazole-3-carboxylate, have been studied for their biological activities. Substitutions on the pyrazole scaffold can enhance anti-inflammatory activity, as demonstrated in studies using carrageenan-induced inflammation models . Additionally, some pyrazole derivatives exhibit antimicrobial properties against various pathogens .

Biological Activities Table

ActivityDescription
Anti-inflammatoryEnhanced by substitutions on the pyrazole scaffold
AntimicrobialActive against Gram-positive and Gram-negative bacteria, as well as fungi

Safety and Handling

Ethyl 5-bromo-1H-pyrazole-3-carboxylate is classified with hazard codes indicating potential irritation. Handling precautions include wearing protective clothing and avoiding inhalation of dust or vapors . It is essential to follow safety guidelines when handling this compound to minimize risks.

Safety Information Table

HazardDescription
Signal WordWarning
PictogramExclamation Mark Irritant GHS07
Hazard StatementsH315: Skin corrosion/irritation, H319: Serious eye damage/eye irritation

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